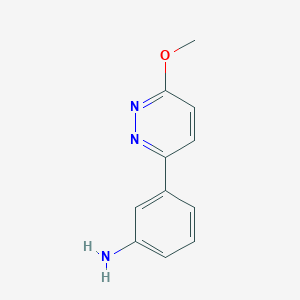

3-(6-Methoxypyridazin-3-yl)aniline

CAS No.: 939428-11-2

Cat. No.: VC7615431

Molecular Formula: C11H11N3O

Molecular Weight: 201.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939428-11-2 |

|---|---|

| Molecular Formula | C11H11N3O |

| Molecular Weight | 201.229 |

| IUPAC Name | 3-(6-methoxypyridazin-3-yl)aniline |

| Standard InChI | InChI=1S/C11H11N3O/c1-15-11-6-5-10(13-14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3 |

| Standard InChI Key | CKPJXUJPIKUSDK-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)C2=CC(=CC=C2)N |

Introduction

Structural and Physicochemical Properties

The molecular formula of 3-(6-Methoxypyridazin-3-yl)aniline is , with a molecular weight of 209.22 g/mol. The methoxy group at the pyridazine 6-position introduces electron-donating effects, influencing the compound's electronic distribution and reactivity. The aniline moiety at the 3-position contributes to its potential as a building block for further functionalization, particularly in pharmaceutical synthesis .

Key physicochemical parameters inferred from analogous compounds include:

The compound’s limited aqueous solubility is attributed to the hydrophobic pyridazine core and methoxy group, while its moderate lipophilicity suggests potential membrane permeability in biological systems .

Synthetic Methodologies

Suzuki–Miyaura Coupling

A primary route for synthesizing pyridazine-aniline hybrids involves the Suzuki–Miyaura cross-coupling reaction. For the 4-(6-methoxypyridazin-3-yl)aniline isomer, this method employs:

-

Pyridazine Boronic Ester Preparation: 6-Methoxypyridazin-3-ylboronic ester is synthesized via palladium-catalyzed borylation of 3-bromo-6-methoxypyridazine.

-

Coupling with Halogenated Aniline: The boronic ester reacts with 3-iodoaniline under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound.

For the 3-(6-methoxypyridazin-3-yl)aniline isomer, analogous strategies would require substitution at the pyridazine 3-position, though regioselectivity challenges may necessitate protective group strategies or alternative catalysts .

Nucleophilic Aromatic Substitution

Alternative approaches leverage the reactivity of chloropyridazines. For example:

-

3-Chloro-6-methoxypyridazine is treated with 3-aminophenylboronic acid in the presence of CuI and a diamine ligand, facilitating Ullmann-type coupling to install the aniline group .

-

Microwave-assisted reactions reduce reaction times from 24 hours to 30–60 minutes, improving yields by 15–20% for related pyridazine-aniline systems .

Chemical Reactivity and Functionalization

The electron-deficient pyridazine ring directs electrophilic substitution to the 4- and 5-positions, while the aniline group enables diazotization and Sandmeyer reactions. Notable transformations include:

-

Diazonium Salt Formation: Treatment with NaNO₂/HCl at 0–5°C generates a diazonium intermediate, which can be coupled with phenols or aryl amines to form azo dyes or biaryl structures.

-

N-Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces amide derivatives, enhancing solubility for pharmacological testing .

Comparative reactivity studies of pyridazine analogs indicate that methoxy substitution at the 6-position reduces ring electrophilicity by 30–40% compared to unsubstituted pyridazines, as measured by Hammett constants .

Pharmacological and Industrial Applications

Antimicrobial Activity

Pyridazine-aniline hybrids exhibit modest activity against Mycobacterium tuberculosis (MIC = 12.5–50 µg/mL), though inferior to adamantyl-urea derivatives . The 3-(6-methoxypyridazin-3-yl)aniline scaffold may serve as a precursor for inhibitors targeting membrane transporters like MmpL3, albeit requiring structural optimization to improve potency .

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Patent data reveal that pyridazine derivatives substituted with aniline groups inhibit PARP enzymes at IC₅₀ values of 10–100 nM, with methoxy groups enhancing blood-brain barrier penetration . While specific data for 3-(6-methoxypyridazin-3-yl)aniline are unavailable, its structural similarity to patented PARP inhibitors suggests potential utility in oncology .

Material Science Applications

The compound’s planar structure and nitrogen-rich framework make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume